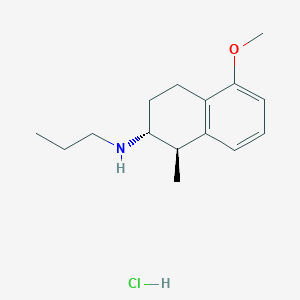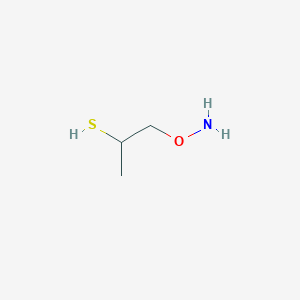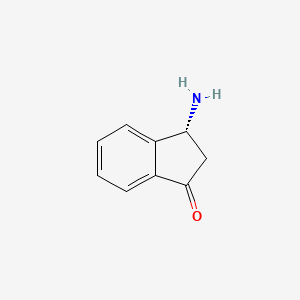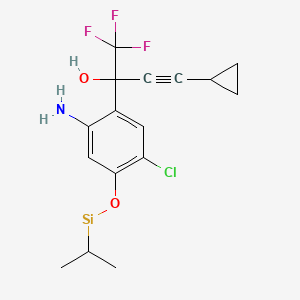
2,4,6,8-Tetrakis(chloromethyl)-1,3,5,7-tetroxocane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,4,6,8-Tetrakis(chloromethyl)-1,3,5,7-tetroxocane is a cyclic organic compound characterized by its unique eight-membered ring structure, consisting of four carbon and four oxygen atoms symmetrically distributed
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2,4,6,8-Tetrakis(chloromethyl)-1,3,5,7-tetroxocane typically involves the treatment of chloral hydrate with cold concentrated sulfuric acid. This reaction leads to the formation of a polymeric compound, which is then identified as a cyclic tetramer . The reaction conditions are crucial, as the use of cold concentrated sulfuric acid ensures the formation of the desired cyclic structure.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the synthesis process can be scaled up by optimizing reaction conditions and using industrial-grade reagents. The use of continuous flow reactors and advanced purification techniques can enhance the yield and purity of the compound.
Análisis De Reacciones Químicas
Types of Reactions: 2,4,6,8-Tetrakis(chloromethyl)-1,3,5,7-tetroxocane undergoes various chemical reactions, including:
Substitution Reactions: The chloromethyl groups can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can undergo oxidation and reduction under specific conditions, leading to the formation of different derivatives.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols, which can replace the chloromethyl groups.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide can be used.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly employed.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can lead to the formation of amine derivatives, while oxidation reactions can produce carboxylic acids or aldehydes.
Aplicaciones Científicas De Investigación
2,4,6,8-Tetrakis(chloromethyl)-1,3,5,7-tetroxocane has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound’s derivatives are studied for their potential biological activities.
Medicine: Research is ongoing to explore its potential as a precursor for pharmaceutical compounds.
Industry: It is used in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of 2,4,6,8-Tetrakis(chloromethyl)-1,3,5,7-tetroxocane involves its interaction with various molecular targets. The chloromethyl groups can form covalent bonds with nucleophilic sites on biomolecules, leading to potential biological effects. The compound’s unique structure allows it to participate in various chemical pathways, making it a versatile reagent in synthetic chemistry.
Similar Compounds:
2,4,6,8-Tetramethyl-2,4,6,8-tetravinylcyclotetrasiloxane: This compound has a similar cyclic structure but with different substituents, leading to distinct chemical properties.
2,4,6,8-Tetraiodo-2,4,6,8-tetraazabicyclo[3.3.0]octane-3,7-dione: Another cyclic compound with different functional groups, used for iodination of aromatic compounds.
Uniqueness: this compound is unique due to its chloromethyl groups, which provide specific reactivity patterns not observed in similar compounds. This makes it a valuable reagent for targeted chemical modifications and synthesis.
Propiedades
| 7038-25-7 | |
Fórmula molecular |
C8H12Cl4O4 |
Peso molecular |
314.0 g/mol |
Nombre IUPAC |
2,4,6,8-tetrakis(chloromethyl)-1,3,5,7-tetraoxocane |
InChI |
InChI=1S/C8H12Cl4O4/c9-1-5-13-6(2-10)15-8(4-12)16-7(3-11)14-5/h5-8H,1-4H2 |
Clave InChI |
FGSYJTSGMGQEGO-UHFFFAOYSA-N |
SMILES canónico |
C(C1OC(OC(OC(O1)CCl)CCl)CCl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![9-bromo-7-chloro-6-fluoro-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole](/img/structure/B12849722.png)

![1-(4-Fluorophenyl)-N-(1-(3-(methylsulfonyl)pyridin-4-yl)cyclobutyl)-1H-pyrazolo[3,4-c]pyridine-4-carboxamide](/img/structure/B12849768.png)
